N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound that features a benzo[c][1,2,5]thiadiazole core linked to a pyrimidine moiety via an ethyl chain
Mechanism of Action
Target of Action
The compound N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, also known as N-[2-(pyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide, is a derivative of the benzo[c][1,2,5]thiadiazole (BTZ) motif . BTZ-based compounds have been extensively researched for their potential in various applications, including as fluorescent sensors
Mode of Action
Btz-based compounds are known to exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the btz group .
Biochemical Pathways
Btz-based compounds have been used in photoredox catalysis , suggesting that they may influence redox reactions and related biochemical pathways.
Result of Action
Btz-based compounds have been used in in vivo near-infrared (nir-ii) imaging of cancer , suggesting that they may have applications in cancer detection and treatment.
Action Environment
The use of btz-based compounds in photoredox catalysis suggests that light could be an important environmental factor influencing their action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Benzo[c][1,2,5]thiadiazole Core: This can be achieved through the cyclization of appropriate precursors such as 2-nitroaniline with sulfur sources like thionyl chloride or phosphorus pentasulfide.
Attachment of the Pyrimidine Moiety: The pyrimidine ring can be introduced via nucleophilic substitution reactions. For instance, 2-bromoethylpyrimidine can react with the benzo[c][1,2,5]thiadiazole derivative under basic conditions.
Amidation Reaction: The final step involves the formation of the carboxamide group. This can be done by reacting the intermediate with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, potentially leading to ring opening.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in the presence of sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or ring-opened products.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
Its heterocyclic structure is often found in molecules with biological activity, including anticancer, antimicrobial, and antiviral agents .
Industry
In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole Derivatives: These compounds share the same core structure and are often used in similar applications.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring are widely studied for their biological activities.
Uniqueness
N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to the combination of the benzo[c][1,2,5]thiadiazole and pyrimidine moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, from drug design to materials science.
Properties
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c19-13(16-4-3-9-6-14-8-15-7-9)10-1-2-11-12(5-10)18-20-17-11/h1-2,5-8H,3-4H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQSATBQCOWBCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCC3=CN=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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